3-Hydroxypropionitrile-2,2,3,3-d4

Catalog No.
S1494390
CAS No.
122775-18-2
M.F
C3H5NO
M. Wt
75.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxypropionitrile-2,2,3,3-d4

CAS Number

122775-18-2

Product Name

3-Hydroxypropionitrile-2,2,3,3-d4

IUPAC Name

2,2,3,3-tetradeuterio-3-hydroxypropanenitrile

Molecular Formula

C3H5NO

Molecular Weight

75.1 g/mol

InChI

InChI=1S/C3H5NO/c4-2-1-3-5/h5H,1,3H2/i1D2,3D2

InChI Key

WSGYTJNNHPZFKR-VEPVEJTGSA-N

SMILES

C(CO)C#N

Canonical SMILES

C(CO)C#N

Isomeric SMILES

[2H]C([2H])(C#N)C([2H])([2H])O

Isotope-Labeled Compound for Mechanistic Studies:

-Hydroxypropionitrile-2,2,3,3-d4 (3-HPN-d4) is a valuable tool in scientific research due to the presence of four deuterium atoms (d) replacing the corresponding hydrogen atoms in the molecule. This specific isotopic labeling allows researchers to study the reaction mechanisms involving 3-hydroxypropionitrile (3-HPN) by tracing the movement and fate of the labeled atoms.

Deuterium, an isotope of hydrogen, has a mass nearly twice that of hydrogen. This mass difference can be exploited in various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, to differentiate the labeled and unlabeled molecules in a mixture. By monitoring the signal of the deuterium atoms in the NMR spectrum, researchers can gain insights into the reaction pathway, identify reaction intermediates, and determine the rate-limiting step of the reaction.

For example, researchers have utilized 3-HPN-d4 to study the enzymatic breakdown of 3-HPN by nitrile hydratases, enzymes that play a crucial role in the detoxification of several industrial and environmental pollutants []. By monitoring the disappearance of the deuterium signal in the NMR spectrum, they were able to elucidate the specific steps involved in the enzymatic conversion of 3-HPN.

3-Hydroxypropionitrile-2,2,3,3-d4 is a deuterated derivative of 3-hydroxypropionitrile, characterized by the molecular formula C₃H₅D₄N₁O. This compound is notable for its isotopic labeling, which makes it particularly useful in various scientific research applications, including metabolic studies and tracer experiments. The presence of deuterium atoms enhances its stability and provides unique insights during nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry analyses .

Typical of nitriles and alcohols. Key reactions include:

  • Hydrolysis: Reacts with water to form 3-hydroxypropionic acid.
  • Reduction: Can be reduced to yield propanol derivatives.
  • Condensation: Engages in condensation reactions with aldehydes or ketones to form larger molecules.

These reactions highlight its versatility in synthetic organic chemistry and its potential as a building block for more complex compounds .

  • Antimicrobial properties: Some hydroxy nitriles have been reported to possess antibacterial effects.
  • Metabolic roles: As a metabolic intermediate, it may play a role in biochemical pathways related to amino acid synthesis.

Further studies are needed to elucidate specific biological effects and mechanisms of action for this isotopically labeled compound .

The synthesis of 3-Hydroxypropionitrile-2,2,3,3-d4 can be achieved through several methods:

  • Deuterated Hydrocyanic Acid Reaction: Reacting deuterated hydrocyanic acid with glycerol or other suitable substrates.
  • Nitration of Deuterated Propylene Glycol: Following nitration reactions that incorporate deuterium into the compound.
  • Chemical Labeling Techniques: Utilizing isotopic exchange methods to introduce deuterium into existing hydroxypropionitrile structures.

These methods are essential for producing the compound with high purity and isotopic enrichment .

3-Hydroxypropionitrile-2,2,3,3-d4 has several applications across various fields:

  • Metabolic Studies: Used as a tracer in metabolic flux analysis due to its isotopic labeling.
  • Analytical Chemistry: Serves as an internal standard in NMR and mass spectrometry.
  • Synthetic Organic Chemistry: Acts as a building block for synthesizing other complex organic molecules.

These applications underscore its significance in both academic research and industrial settings .

Interaction studies involving 3-Hydroxypropionitrile-2,2,3,3-d4 primarily focus on its reactivity with biological systems and other chemical species. Potential interactions include:

  • Enzyme Substrates: Investigating how enzymes metabolize this compound can provide insights into metabolic pathways.
  • Complex Formation: Studying how it interacts with metal ions or other ligands can reveal coordination chemistry aspects.

These studies are crucial for understanding the compound's behavior in biological and chemical environments .

Several compounds share structural similarities with 3-Hydroxypropionitrile-2,2,3,3-d4. Here is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
3-HydroxypropionitrileC₃H₅NONon-deuterated version used in various organic syntheses
Ethylene CyanohydrinHOCH₂CH₂CNMore reactive; used in industrial applications
2-HydroxypropanenitrileC₃H₇NOLess stable; different reactivity profile

While these compounds share similar functional groups and reactivity patterns, the presence of deuterium in 3-Hydroxypropionitrile-2,2,3,3-d4 provides distinct advantages for analytical techniques and metabolic studies .

XLogP3

-0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Hydroxypropionitrile-2,2,3,3-d4

Dates

Modify: 2024-04-14

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